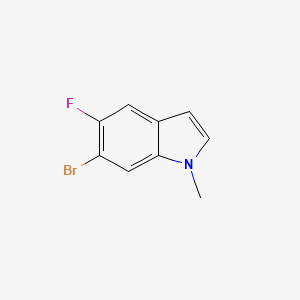

6-bromo-5-fluoro-1-methyl-1H-indole

Description

Contextual Significance within Indole (B1671886) Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prevalent feature in numerous natural products and synthetic molecules with substantial biological activity. nih.govtandfonline.com It serves as a fundamental building block for a wide array of pharmaceuticals. nih.gov Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, various anticancer drugs like Vinblastine and Vincristine, and antiviral treatments such as Arbidol. nih.govyoutube.com

The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.gov Researchers have successfully developed indole derivatives with a vast range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents. nih.govnih.govresearchgate.net The ability of these derivatives to interact with diverse biological targets, such as enzymes and receptors, underscores their importance in medicinal chemistry. nih.govnih.gov The continued exploration of novel indole derivatives is a major focus in the quest for more effective and targeted therapies. tandfonline.comnih.gov

Overview of Research Trajectories for Halogenated Indole Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of the parent compound. acs.org Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgnih.gov

Key research trajectories for halogenated indole derivatives include:

Anticancer Agents: Many halogenated indoles have been investigated for their potent anticancer activities. nih.gov The presence of halogens can lead to enhanced inhibition of crucial cancer-related targets like protein kinases and tubulin. mdpi.com

Antimicrobial Agents: Halogenated indoles have shown promise in combating bacterial and fungal infections. researchgate.netmdpi.com Brominated indoles, in particular, have been isolated from marine organisms and exhibit significant biological activity, which has spurred the synthesis of related compounds. nih.gov

Neurological Applications: The indole structure is central to neurotransmitters like serotonin. Halogenated derivatives are explored for their potential to modulate neurological pathways and treat various central nervous system disorders.

Materials Science: The unique electronic properties imparted by halogens make these indole derivatives interesting for applications in organic electronics and materials science.

The specific combination of bromine at the 6-position and fluorine at the 5-position, as seen in the title compound, is a subject of interest for creating molecules with specific steric and electronic profiles for targeted biological interactions. The use of different halogens allows for the modulation of effects like halogen bonding, a type of non-covalent interaction that can be crucial for ligand-protein binding. acs.org

Scope and Objectives of Current Academic Inquiry into 6-bromo-5-fluoro-1-methyl-1H-indole

While extensive research exists for the broader class of halogenated indoles, specific academic inquiry into this compound appears to be in a more nascent stage. Its availability from chemical suppliers indicates its use as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com

The primary objectives for investigating a compound like this compound can be inferred from the general trends in the field:

Synthetic Intermediate: Its structure is well-suited for further chemical modification. The bromine atom, for instance, can be readily replaced or coupled with other molecular fragments using modern cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This makes it a valuable precursor for creating libraries of novel compounds for drug discovery screening.

Probe for Structure-Activity Relationship (SAR) Studies: By incorporating this specific bromo-fluoro-methyl indole into a larger parent molecule, researchers can systematically probe how this particular substitution pattern affects biological activity. This is a fundamental aspect of medicinal chemistry, helping to design more potent and selective drugs.

Investigation of Intrinsic Properties: The compound itself may be studied to understand the fundamental effects of its specific halogenation and methylation pattern on its electronic, photophysical, and biological properties.

Currently, detailed published studies focusing exclusively on the biological activities or applications of this compound are not prominent in the public domain. Its primary role appears to be that of a specialized chemical tool for constructing more elaborate molecular architectures intended for evaluation in pharmaceutical and materials science research.

Data Tables

To provide context, the following tables display physicochemical properties for the parent compound, 6-bromo-5-fluoro-1H-indole, and a related isomer.

Table 1: Physicochemical Properties of 6-bromo-5-fluoro-1H-indole Data for the parent compound without the 1-methyl group.

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.034 g/mol |

| Melting Point | 82-84 °C |

| Boiling Point | 315.9 ± 22.0 °C at 760 mmHg |

| Density | 1.8 ± 0.1 g/cm³ |

| LogP | 2.96 |

| Source: chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-8(11)7(10)5-9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYRCRWOKNPZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 6 Bromo 5 Fluoro 1 Methyl 1h Indole

Retrosynthetic Analysis of 6-bromo-5-fluoro-1-methyl-1H-indole

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approaches involve the formation of the indole (B1671886) core from a pre-functionalized benzene (B151609) ring.

One primary disconnection breaks the N1-C2 and C3-C3a bonds, characteristic of the Fischer indole synthesis. This pathway identifies (4-bromo-3-fluorophenyl)hydrazine (B1280831) (1) and a suitable two-carbon synthon (e.g., from pyruvic acid or an equivalent) as key precursors. Subsequent N-methylation would furnish the final product.

Alternatively, a disconnection across the N1-C7a and C2-C3 bonds points towards palladium-catalyzed cyclization methods, such as the Larock or Buchwald-Hartwig strategies. This approach would typically start from a disubstituted aniline (B41778), for instance, 2-alkynyl-4-bromo-5-fluoro-1-methylaniline (2) .

A third strategy involves the functionalization of a pre-formed indole core. This could begin with 5-fluoro-1-methyl-1H-indole (3) , followed by regioselective bromination at the C6 position. Conversely, one could start with 6-bromo-1-methyl-1H-indole (4) and perform a regioselective fluorination at C5, although electrophilic fluorination of such systems can be challenging. The N-methylation is often the final step in these routes, starting from 6-bromo-5-fluoro-1H-indole (5) .

These varied approaches highlight the flexibility available to synthetic chemists in constructing this specific multi-halogenated indole derivative.

Classical Synthetic Routes to Indole Core and Analogues

The construction of the indole nucleus is a foundational aspect of heterocyclic chemistry, with several classical methods being adaptable for the synthesis of halogenated derivatives like this compound.

Fischer Indole Synthesis Adaptations for Halogenated Precursors

The Fischer indole synthesis is a robust and widely used method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govacs.org For the synthesis of the 6-bromo-5-fluoro-1H-indole core, the key starting material is (4-bromo-3-fluorophenyl)hydrazine.

The synthesis would proceed via the following steps:

Hydrazone Formation: (4-bromo-3-fluorophenyl)hydrazine is condensed with a ketone or aldehyde, such as pyruvic acid or acetone, to form the corresponding phenylhydrazone.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The phenylhydrazone, upon treatment with a Brønsted or Lewis acid (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), tautomerizes to its enamine form. nih.gov This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring, yielding 6-bromo-5-fluoro-1H-indole. nih.gov

N-Methylation: The final step involves the N-methylation of the indole nitrogen, typically achieved using a base like sodium hydride (NaH) and an electrophile such as methyl iodide (CH₃I), to yield the target compound.

The presence of both an electron-withdrawing fluorine atom and a bromine atom on the phenylhydrazine ring can influence the reaction rate and may require carefully optimized conditions. mdpi.comnih.gov

Nenitzescu Indole Synthesis Modifications for Substituted Indoles

The Nenitzescu indole synthesis traditionally involves the condensation of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.netambeed.com Its application to the synthesis of non-hydroxylated, di-halogenated indoles like this compound is not direct and presents significant challenges.

The primary limitations include:

Product Profile: The reaction inherently produces 5-hydroxyindoles, which would necessitate a subsequent dehydroxylation step, adding complexity to the synthesis. wikipedia.orgresearchgate.net

Precursor Availability: The required starting material, a 3-bromo-2-fluoro-1,4-benzoquinone, is not readily available and would need to be synthesized.

Regioselectivity and Yield: The reaction can suffer from low yields and issues with regioselectivity, especially with substituted benzoquinones. researchgate.netnumberanalytics.com Polymerization is also a common side reaction. wikipedia.org

Due to these limitations, the Nenitzescu synthesis is generally not considered an efficient or practical route for producing this compound.

Palladium-Catalyzed Cyclization Approaches to Indole Derivatives

Modern synthetic methods often employ palladium catalysts to achieve efficient and regioselective indole formation. The Larock indole synthesis is a prominent example, involving the reaction of an o-haloaniline with a disubstituted alkyne. uni.lusynquestlabs.com

A plausible Larock synthesis for 6-bromo-5-fluoro-1H-indole would involve:

Starting Materials: An appropriately substituted aniline, such as 4-bromo-5-fluoro-2-iodoaniline, is reacted with an alkyne.

Palladium-Catalyzed Annulation: In the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source, the aniline and alkyne undergo heteroannulation. uni.lu The regioselectivity is often controlled by the steric bulk of the alkyne substituents. researchgate.net

N-Methylation: If the starting aniline is not already N-methylated, a final methylation step is required.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. numberanalytics.comresearchgate.net This reaction can be integrated into a multi-step synthesis, for example, by first coupling an aryl dihalide with an amine to form the precursor aniline, which can then undergo a subsequent intramolecular cyclization. These methods offer high functional group tolerance and are often preferred for complex indole synthesis. mdpi.combldpharm.com

Regioselective Functionalization Strategies for Halogenated Indoles

An alternative to building the indole from scratch is the direct functionalization of a simpler indole precursor. This approach relies on controlling the regioselectivity of halogenation reactions on the indole nucleus.

Directed Halogenation Techniques for Bromine and Fluorine

The direct halogenation of an indole ring requires careful control due to the high reactivity of the pyrrole (B145914) moiety. Electrophilic substitution typically occurs preferentially at the C3 position. To achieve substitution on the benzene ring, the C3 position can be blocked, or the reactivity of the pyrrole nitrogen can be modulated by an electron-withdrawing protecting group.

Regioselective Bromination: To synthesize this compound, one could start with 5-fluoro-1-methyl-1H-indole. Direct bromination of this substrate would likely lead to a mixture of isomers. A more controlled approach involves introducing an electron-withdrawing group at the C3 position (e.g., a carboxylate). This deactivates the pyrrole ring towards electrophilic attack and directs bromination to the benzene ring. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromoindole derivative regioselectively. nih.gov A similar strategy could be applied, where the directing effect of the fluorine at C5 and the deactivating effect of the C3-ester would favor bromination at the C6 position. researchgate.netnih.gov The C3-ester can then be removed via hydrolysis and decarboxylation.

Regioselective Fluorination: Direct electrophilic fluorination of a 6-bromo-1-methyl-1H-indole at the C5 position is synthetically challenging. Electrophilic fluorinating agents (e.g., Selectfluor®) are highly reactive and often lead to poor regioselectivity and side products. While enzymatic fluorination offers high selectivity, its substrate scope can be limited. Therefore, it is generally more feasible to incorporate the fluorine atom into the starting phenyl ring precursor before the indole ring is constructed, as described in the Fischer and palladium-catalyzed routes.

N-Methylation Strategies for Indole Nitrogen

The final step in the synthesis of this compound is the methylation of the nitrogen atom of its precursor, 6-bromo-5-fluoro-1H-indole. The N-H bond of the indole ring is weakly acidic and can be deprotonated by a suitable base to form the indolide anion, which then acts as a nucleophile.

A common and well-established method for the N-alkylation of indoles involves the use of a base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. nih.gov For the synthesis of this compound, this would involve the reaction of 6-bromo-5-fluoro-1H-indole with a methylating agent.

Standard N-methylation protocols often employ strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The indolide anion, once formed, is then quenched with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). nih.gov While effective, these traditional methylating agents are toxic and hazardous, prompting the exploration of greener alternatives.

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating reagent. wordpress.com It is less hazardous and produces non-toxic byproducts. The N-methylation of indoles using DMC can be performed under various conditions, including in the presence of a base such as potassium carbonate (K₂CO₃) or an ionic liquid catalyst. wordpress.commdpi.com

| Reagent System | Base | Solvent | Temperature | Typical Yield | Reference |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF | Room Temp. | High | nih.gov |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Good-High | nih.gov |

| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | - | High Temp. | Good | wordpress.com |

| Dimethyl Carbonate (DMC) | Ionic Liquid | - | High Temp. | High | mdpi.com |

Table 1. Common N-methylation strategies applicable to the synthesis of this compound.

Novel and Green Chemistry Approaches for Substituted Indole Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.commdpi.com The use of microwave irradiation can be applied to various steps in the synthesis of this compound, including the formation of the indole ring and the N-methylation step.

For instance, palladium-catalyzed intramolecular cyclizations to form the indole nucleus can be significantly expedited. mdpi.com Similarly, the N-alkylation of indoles and related heterocycles like isatin (B1672199) has been shown to be highly efficient under microwave irradiation, often with reduced solvent usage. nih.govnih.gov A study on the N-alkylation of isatin demonstrated that reactions that took several hours with conventional heating could be completed in minutes with microwave assistance, with improved yields. nih.gov This suggests that the N-methylation of 6-bromo-5-fluoro-1H-indole could be achieved rapidly and efficiently using this technology.

| Reaction | Method | Reaction Time | Yield | Reference |

| N-alkylation of isatin | Conventional | 8-24 h | 40-85% | nih.gov |

| N-alkylation of isatin | Microwave | 2-10 min | 70-95% | nih.gov |

| Pd-catalyzed cyclization | Conventional | 3-16 h | ~60-90% | mdpi.com |

| Pd-catalyzed cyclization | Microwave | 1-3 h | ~94-95% | mdpi.com |

Table 2. Comparison of conventional heating and microwave-assisted synthesis for key indole-forming and functionalization reactions.

Flow Chemistry Techniques

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety due to the small reaction volumes, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and ease of scalability. mdpi.commit.edu

The N-methylation of heterocycles, a key step in the synthesis of the target compound, has been successfully adapted to flow chemistry systems. wordpress.commit.edu For example, the methylation of indoles and phenols with dimethyl carbonate (DMC) has been performed in a continuous flow reactor at high temperatures and pressures. wordpress.com This approach allows for the use of the less reactive but greener DMC, achieving high yields in short residence times, which would be difficult and hazardous to achieve in a conventional batch reactor. wordpress.com This methodology could be directly applied to the N-methylation of 6-bromo-5-fluoro-1H-indole, offering a safe and scalable production method. Furthermore, multi-step syntheses, such as reductive cyclizations followed by N-alkylation to form substituted indolines, have been streamlined into single, continuous flow processes. researchgate.netepa.gov

Biocatalytic Pathways for Indole Halogenation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions, reducing the need for hazardous reagents and organic solvents. For the synthesis of 6-bromo-5-fluoro-1H-indole, a key precursor is the corresponding 6-bromo-5-fluoroindole. The introduction of the bromine atom at a specific position on the indole ring is a critical step.

Flavin-dependent halogenases are enzymes capable of performing selective halogenation of aromatic compounds, including indoles. While traditional chemical bromination can sometimes lead to a mixture of products, enzymatic halogenation can provide high regioselectivity. Research has been conducted on various halogenase enzymes for the halogenation of indole and its derivatives. Although a specific study on the biocatalytic bromination of 5-fluoroindole (B109304) to yield the 6-bromo derivative has not been reported, the existing literature on the enzymatic halogenation of a range of substituted indoles suggests that this is a feasible and environmentally friendly synthetic route to explore for the precursor of this compound.

Synthesis of Stereoisomeric Indole Derivatives (if applicable to chiral analogues)

The compound this compound is an achiral molecule as it does not possess any stereocenters and is not subject to atropisomerism. Therefore, the synthesis of stereoisomeric derivatives is not applicable to this specific compound. A review of the current literature does not indicate the synthesis or investigation of chiral analogues of this compound.

Computational and Theoretical Investigations of 6 Bromo 5 Fluoro 1 Methyl 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-bromo-5-fluoro-1-methyl-1H-indole, these methods could provide a wealth of information about its electronic characteristics and predict its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals (FMO) Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. A typical DFT study would begin with the geometry optimization of this compound to find its most stable three-dimensional conformation.

Following optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energies of these orbitals and their distribution across the molecule are key indicators of its reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability.

While specific FMO data for this compound is not available, a study on the related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, calculated a HOMO-LUMO energy gap of 2.3591 eV using DFT at the B3LYP/6–311G(d,p) level. nih.gov Such calculations for this compound would be invaluable.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Substituted Indole (B1671886) Derivative (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic interactions within a molecule. For this compound, NBO analysis could elucidate the nature of the carbon-bromine and carbon-fluorine bonds, as well as the influence of the methyl group on the indole ring's electronic structure.

NBO analysis can also reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Understanding these interactions is crucial for a complete picture of the molecule's stability and reactivity. A study on halogenated oxindoles utilized NBO analysis to investigate intermolecular interactions, demonstrating the utility of this method for halogenated heterocyclic compounds. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a relatively rigid molecule like this compound, MD simulations could be employed to explore its conformational landscape and assess its stability in different environments, such as in various solvents.

By simulating the motion of the atoms over time, MD can reveal the accessible conformations of the molecule and the energy barriers between them. This information is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. Studies on other indole derivatives have successfully used MD simulations to investigate their aggregation behavior and conformational stability. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural features of a molecule with its biological activity or physical properties.

For this compound, a predictive model could be developed to estimate its potential as, for example, a kinase inhibitor or an antimicrobial agent, based on its structural and electronic properties. Such models are built using a dataset of related compounds with known activities and can be used to guide the design of new, more potent molecules. While no specific predictive models for this compound have been published, the general approach has been widely applied to various classes of indole derivatives.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods could be used to predict how it might react with other chemical species and to identify the transition states involved.

For example, understanding the mechanism of electrophilic substitution on the indole ring is crucial for predicting its synthetic utility. Computational studies can model the approach of an electrophile to the indole ring, calculate the energies of the possible intermediates and transition states, and thereby determine the most likely reaction pathway. bhu.ac.in Such studies have been performed for indole and its simpler derivatives, but not for the specific compound of interest here.

Reactivity Profiles and Transformational Chemistry of 6 Bromo 5 Fluoro 1 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is generally susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C-3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the case of 6-bromo-5-fluoro-1-methyl-1H-indole, the electronic effects of the substituents on the benzene (B151609) ring—the electron-withdrawing inductive effects of the fluorine and bromine atoms—are expected to deactivate the benzene ring towards electrophilic attack. This deactivation further accentuates the inherent reactivity of the C-3 position.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed selectively at the C-3 position. The N-methyl group, being electron-donating, enhances the electron density of the pyrrole ring, thereby facilitating substitution at C-3. However, strong acidic conditions often used in these reactions can lead to polymerization of the indole, necessitating carefully controlled reaction conditions.

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Nitration | HNO₃/AcOH | 6-bromo-5-fluoro-1-methyl-3-nitro-1H-indole |

| Bromination | NBS/DMF | 3,6-dibromo-5-fluoro-1-methyl-1H-indole |

| Acylation | Ac₂O/BF₃·OEt₂ | 1-(6-bromo-5-fluoro-1-methyl-1H-indol-3-yl)ethanone |

Nucleophilic Substitution Reactions Involving Halogen Moieties (Bromine, Fluorine)

Direct nucleophilic aromatic substitution (SNAᵣ) of the bromine or fluorine atoms on the benzene ring of this compound is generally challenging due to the electron-rich nature of the indole ring system. Such reactions typically require strong activation by electron-withdrawing groups and harsh reaction conditions.

Between the two halogens, the fluorine atom at the C-5 position is more likely to undergo nucleophilic aromatic substitution than the bromine atom at the C-6 position, a phenomenon attributed to the higher electronegativity of fluorine which can better stabilize the partial negative charge in the Meisenheimer intermediate. However, successful substitution would likely require a potent nucleophile and potentially high temperatures. For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures might lead to the displacement of the fluoride. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the C-6 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification of the indole core.

Suzuki-Miyaura Coupling for C-C Bond Formation at Bromine Site

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The bromine atom at the C-6 position of this compound is well-suited for this transformation. This reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-fluoro-1-methyl-6-phenyl-1H-indole |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-fluoro-1-methyl-6-(thiophen-2-yl)-1H-indole |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 5-fluoro-1-methyl-6-vinyl-1H-indole |

Sonogashira Coupling and Other Alkyne Couplings

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would be highly effective at the C-6 bromine site of this compound, leading to the synthesis of 6-alkynyl-substituted indoles. libretexts.orgresearchgate.net These products can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.org

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 6-(phenylethynyl)-5-fluoro-1-methyl-1H-indole |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 6-((trimethylsilyl)ethynyl)-5-fluoro-1-methyl-1H-indole |

| Propargyl alcohol | PdCl₂(dppf)/CuI | DIPA | THF | 3-(5-fluoro-1-methyl-1H-indol-6-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide variety of primary and secondary amines at the C-6 position of this compound. nih.gov The choice of palladium precursor and ligand is critical for the success of this transformation, with bulky electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction. nih.gov

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| Aniline (B41778) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | N-phenyl-5-fluoro-1-methyl-1H-indol-6-amine |

| Morpholine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 4-(5-fluoro-1-methyl-1H-indol-6-yl)morpholine |

| Benzylamine | PdCl₂(dtbpf) | Cs₂CO₃ | Toluene | N-benzyl-5-fluoro-1-methyl-1H-indol-6-amine |

Reactions Involving the N-Methyl Group

The N-methyl group of this compound is generally stable under many reaction conditions. However, it is not entirely inert. While direct functionalization of the N-methyl group is uncommon, certain reactions can affect this position. For instance, strong bases can potentially deprotonate the methyl group, although this is a high-energy process. More relevant is the potential for N-demethylation under specific conditions, although this is not a common transformation for simple N-methyl indoles.

The primary role of the N-methyl group is to protect the indole nitrogen, preventing N-substitution or deprotonation under basic conditions used in many coupling reactions. This allows for selective functionalization at other positions of the indole ring. There are modern methods for the N-methylation of indoles using reagents like phenyl trimethylammonium iodide, which are effective for a range of substituted indoles. nih.govresearchgate.net Conversely, understanding the reactivity of the N-methyl group is also important for assessing the stability of the compound under various synthetic transformations. st-andrews.ac.uknih.gov

Oxidation and Reduction Chemistry of the Indole Nucleus

There is no specific information available in the reviewed literature regarding the oxidation and reduction reactions of the this compound nucleus. The reactivity of the indole core is known to be influenced by the nature and position of its substituents. The presence of an electron-withdrawing bromine atom at the C6 position and a fluorine atom at the C5 position, combined with a methyl group on the indole nitrogen, would be expected to modulate the electron density of the heterocyclic ring. However, without experimental studies, any discussion of potential reaction pathways or products would be purely speculative and fall outside the scope of this review.

Multicomponent Reactions Incorporating this compound

No published studies have been identified that describe the use of this compound as a reactant in multicomponent reactions. Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a powerful tool in organic synthesis. The utility of an indole derivative in such reactions would depend on its ability to act as a nucleophile or to undergo other transformations compatible with the reaction conditions. The specific steric and electronic properties of this compound would dictate its suitability for various multicomponent reaction protocols. However, at present, there is no available research to draw upon for this specific compound.

Exploration of 6 Bromo 5 Fluoro 1 Methyl 1h Indole As a Privileged Scaffold for Chemical Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing 6-bromo-5-fluoro-1-methyl-1H-indole as a Building Block

The true utility of This compound as a privileged scaffold lies in the reactivity of its C-Br bond, which serves as a linchpin for constructing more complex molecular architectures. This position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the fusion or linkage of the indole (B1671886) core to other cyclic or acyclic systems.

While specific examples detailing the reactions of This compound are not extensively documented in peer-reviewed literature, its reactivity can be confidently inferred from studies on analogous 6-bromoindoles. nih.gov The bromine atom at the 6-position is readily susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating a catalytic cycle that can be completed by transmetalation with a suitable coupling partner and subsequent reductive elimination to form the desired product. youtube.com

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-bromoindole (B116670) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for introducing aryl or heteroaryl substituents at the 6-position.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction couples the 6-bromoindole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting 6-alkynylindoles can serve as precursors for various other heterocyclic systems through subsequent cyclization reactions. researchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the 6-bromoindole with a primary or secondary amine. It is a critical method for synthesizing compounds containing arylamine or heteroarylamine functionalities, which are prevalent in bioactive molecules.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the 6-bromoindole with an alkene. This provides a route to stilbene-like structures or other vinyl-substituted indoles.

The following table illustrates the potential transformations of This compound into more complex heterocyclic systems based on established methodologies for related 6-bromoindoles.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 6-Aryl-5-fluoro-1-methyl-1H-indole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynyl-5-fluoro-1-methyl-1H-indole |

| Buchwald-Hartwig | Amine/Amide | Pd Catalyst, Ligand, Base | 6-(Amino/Amido)-5-fluoro-1-methyl-1H-indole |

| Heck | Alkene | Pd Catalyst, Base | 6-Alkenyl-5-fluoro-1-methyl-1H-indole |

These reactions transform the relatively simple starting indole into highly decorated and diverse structures, which can then be further elaborated to generate novel chemical entities for various applications.

Scaffold Diversity Generation via Parallel Synthesis and Combinatorial Chemistry

The concept of combinatorial chemistry revolves around the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. nih.gov This approach is a cornerstone of modern drug discovery, allowing for the efficient exploration of chemical space. This compound is an ideal scaffold for such endeavors due to its inherent features that facilitate diversity-oriented synthesis.

In a parallel synthesis format, the core scaffold is reacted with a large set of diverse building blocks in a spatially separated manner (e.g., in the wells of a microtiter plate). The reactive bromine handle at the 6-position allows for a single type of reaction, such as a Suzuki-Miyaura coupling, to be used to introduce hundreds of different aryl or heteroaryl groups from a library of boronic acids. nih.gov This generates a library of compounds where the core indole structure is constant, but the substituent at the 6-position is varied.

Example of a Parallel Synthesis Scheme:

A library of 6-arylindoles could be generated by reacting This compound with a collection of commercially available boronic acids under standardized Suzuki-Miyaura conditions.

| Scaffold | **Reagent Library (R-B(OH)₂) ** | Reaction | Resulting Compound Library |

| This compound | Phenylboronic acid | Suzuki Coupling | 5-fluoro-1-methyl-6-phenyl-1H-indole |

| 4-Pyridylboronic acid | 5-fluoro-1-methyl-6-(pyridin-4-yl)-1H-indole | ||

| 3-Thiopheneboronic acid | 5-fluoro-1-methyl-6-(thiophen-3-yl)-1H-indole | ||

| ... (and so on) | ... |

This strategy allows for the creation of a vast number of unique molecules from a single, well-designed starting material, significantly accelerating the discovery of compounds with desired properties.

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in the drug discovery process. It begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

This compound possesses the key characteristics of an ideal chemical fragment:

Low Molecular Weight: It has a molecular weight that falls within the typical range for fragments (around 242 g/mol ).

Structural Complexity: It contains a defined three-dimensional shape and multiple points for potential interaction with a protein target.

Functionality for Growth: The bromine atom serves as a clear and synthetically tractable vector for fragment evolution. Once the indole core is identified as a binder, the bromine can be replaced with larger groups to explore and fill adjacent pockets in the protein's binding site.

In an FBDD campaign, the indole fragment could be screened using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy. If a binding event is confirmed, the structural data would reveal how the fragment orients itself in the target's binding site. This information is crucial for the subsequent "fragment growing" or "fragment linking" phase, where medicinal chemists design larger molecules that build upon the initial fragment's interactions to achieve higher affinity and selectivity.

| Fragment Feature | Role in FBDD | Potential Optimization Strategy |

| Indole Core | Provides the basic scaffold for binding, often through π-stacking or hydrogen bonding. | Maintain core structure while modifying substituents. |

| 5-Fluoro Group | Can act as a hydrogen bond acceptor or influence local electronics. | Replace with other halogens or small groups to probe interactions. |

| 1-Methyl Group | Fills a small hydrophobic pocket and prevents N-H interactions. | Vary alkyl group size to optimize fit in the pocket. |

| 6-Bromo Group | Acts as a synthetic handle for fragment elaboration. | Replace via cross-coupling with diverse chemical moieties to improve potency. |

Role in Advanced Organic Synthesis Strategies (e.g., total synthesis of natural product analogues)

Total synthesis is the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. uwindsor.caacs.org While This compound is itself not a natural product, it serves as a valuable building block for the synthesis of analogues of natural products. nih.gov

Natural product analogues are molecules that are structurally similar to a parent natural product but have been intentionally modified. These modifications are made to improve drug-like properties (such as solubility or metabolic stability), to simplify the synthetic route, or to probe the structure-activity relationship (SAR) by understanding which parts of the molecule are essential for its biological activity.

The fluorinated and brominated indole scaffold can be used to create analogues of complex indole alkaloids. For instance, if a natural product contains a simple indole ring, an analogue could be synthesized where this is replaced by the this compound core. The introduction of the fluorine atom could enhance binding affinity through new interactions or block a site of metabolism, potentially increasing the compound's in vivo efficacy. The bromine atom, as in other applications, provides a site for further diversification to explore the SAR around that position of the molecule. This strategy allows chemists to generate novel, non-natural compounds that retain the core pharmacophore of a natural product but possess improved or different biological profiles. researchgate.net

Emerging Applications and Interdisciplinary Research of 6 Bromo 5 Fluoro 1 Methyl 1h Indole

Integration into Functional Materials (e.g., Organic Semiconductors, Optoelectronic Devices)

The integration of indole (B1671886) derivatives into functional materials, particularly organic semiconductors and optoelectronic devices, is an area of active research. The indole nucleus, with its electron-rich aromatic system, provides a foundation for designing molecules with desirable electronic and photophysical properties. The substituents on the 6-bromo-5-fluoro-1-methyl-1H-indole molecule are expected to significantly influence these properties.

The bromine and fluorine atoms, both being halogens, are strong electron-withdrawing groups. Their presence on the benzene (B151609) portion of the indole ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic bandgap is a critical aspect in the design of organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For instance, a related compound, 4-bromo-1-(2-fluoro-ethyl)-1H-indole, is being investigated for its potential in organic electronics due to its unique electronic properties. smolecule.com

Role in Fluorescent Probes and Imaging Agents (Focus on design and mechanism)

Indole and its derivatives are intrinsically fluorescent, a property that has been widely exploited in the development of fluorescent probes for biological and environmental sensing. nih.gov The fluorescence properties, including excitation and emission wavelengths, quantum yield, and lifetime, are highly sensitive to the molecular environment and can be modulated by the introduction of various functional groups.

The design of a fluorescent probe based on this compound would leverage the inherent fluorescence of the indole core. The electron-withdrawing nature of the bromo and fluoro substituents is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted indole. This is a desirable feature as it can help to avoid background fluorescence from biological samples. Studies on other 4-substituted indoles have shown that electron-withdrawing groups tend to shift the maximum absorbance wavelength to the red. nih.gov

A common strategy in probe design is the "turn-on" or "turn-off" mechanism, where the fluorescence is quenched in the absence of the target analyte and restored or quenched upon binding. This can be achieved by attaching a receptor unit to the fluorophore that interacts with the analyte. For this compound, the indole ring itself could be functionalized at various positions to incorporate a recognition site for a specific ion or molecule. The binding event would then alter the electronic structure of the indole ring, leading to a detectable change in its fluorescence. For example, novel indole derivatives have been designed as colorimetric pH sensors, where protonation of the molecule leads to dramatic changes in color and fluorescence. nih.gov

Potential in Agrochemical and Materials Science Research

The introduction of halogen atoms into organic molecules is a well-established strategy in the development of agrochemicals to enhance their biological activity and metabolic stability. mdpi.com Halogenated indoles, in particular, have shown promise as potential biocides against plant-parasitic nematodes and insects. mdpi.com The presence of both bromine and fluorine in this compound makes it an interesting candidate for screening in agrochemical research. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown that substitution with chlorine and bromine on the indole ring can lead to strong antifungal activity. mdpi.com

In materials science, the versatility of the indole scaffold allows for its incorporation into a wide array of materials. Beyond electronics, indole derivatives are used in the synthesis of polymers and other advanced materials. The reactivity of the indole ring at various positions allows for its use as a building block in the creation of more complex molecular architectures. For instance, halogenated indole derivatives can undergo cross-coupling reactions to form larger conjugated systems with tailored properties.

Contribution to Chemo-proteomics and Chemical Biology Tools

Chemo-proteomics and chemical biology utilize small molecule probes to study and manipulate biological systems. The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and can interact with a variety of biological targets. nih.govnih.gov This makes indole derivatives attractive starting points for the development of chemical probes.

A key application in this area is the design of covalent ligands that can form a permanent bond with a target protein, enabling its identification and characterization. The this compound molecule possesses features that could be exploited for this purpose. The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a reactive group or a reporter tag.

Furthermore, the development of photoaffinity probes, which become reactive upon exposure to light, is another important strategy in chemical biology. An indole-based scaffold could be modified with a photoactivatable group to create such a probe. For example, novel allosteric modulators for the cannabinoid CB1 receptor have been designed based on an indole-2-carboxamide scaffold incorporating photoactivatable functionalities. bldpharm.com The specific substitution pattern of this compound could be leveraged to design probes with specific target engagement profiles.

Methodological Innovations and Future Research Trajectories for 6 Bromo 5 Fluoro 1 Methyl 1h Indole

Development of Novel Synthetic Tools Facilitated by 6-bromo-5-fluoro-1-methyl-1H-indole Chemistry

The this compound scaffold is a versatile building block that facilitates the development of novel synthetic tools, primarily through the strategic exploitation of its halogen substituents. The carbon-bromine bond at the C6 position is a particularly valuable synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, effectively making the indole (B1671886) a linchpin for constructing complex molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are primary examples of synthetic tools refined using substrates like this compound. The presence of the C5-fluoro group electronically modulates the reactivity of the benzene (B151609) ring, influencing the efficiency and outcome of these coupling reactions. Researchers can systematically investigate the impact of ligands, bases, and catalysts on reaction yields and selectivity, using this compound as a model system. This exploration leads to the development of more robust and general catalytic systems applicable to a broader range of halogenated heterocycles.

Furthermore, the molecule serves as a platform for developing tandem or domino reaction sequences. acs.org For instance, a cross-coupling reaction at the C6-bromo position could be followed by a C-H functionalization at another position on the indole ring (e.g., C2, C4, or C7). nih.gov The development of such one-pot procedures, enabled by the specific functionalities of this compound, represents a significant advance in synthetic efficiency, minimizing waste and purification steps.

| Synthetic Transformation | Role of this compound | Potential Functional Group Introduced | Methodological Advancement |

|---|---|---|---|

| Suzuki Coupling | Aryl bromide substrate | Aryl, heteroaryl | Optimization of catalysts/ligands for electron-rich, halogenated heterocycles. |

| Buchwald-Hartwig Amination | Aryl bromide substrate | Primary/secondary amines, amides | Development of milder conditions for C-N bond formation on indole scaffolds. |

| Sonogashira Coupling | Aryl bromide substrate | Alkynes | Facilitating access to extended π-systems and precursors for further cyclizations. |

| Tandem Cross-Coupling/C-H Functionalization | Multi-functional substrate | Multiple diverse groups | Creation of efficient one-pot procedures for complex indole derivatization. |

Advanced Spectroscopic Probes for in situ Reaction Monitoring

Understanding the kinetics, mechanisms, and transient intermediates of chemical reactions is fundamental to process optimization and discovery. Advanced spectroscopic techniques are increasingly being used for in situ (in the reaction mixture) monitoring, providing real-time data without the need for sampling. spectroscopyonline.com Reactions involving this compound are well-suited for monitoring by several such methods.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the progress of a reaction by monitoring the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the product. For example, in a Sonogashira coupling, one could observe the decrease of the C-Br stretch and the emergence of the alkyne C≡C stretch.

Raman spectroscopy offers a complementary technique, particularly useful in aqueous or solvent-heavy systems. It can monitor changes in the indole ring's vibrational modes as substitution occurs.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the conversion of starting materials to products in real-time. nih.gov For the derivatization of this compound, one could monitor the changes in the aromatic region of the ¹H NMR spectrum or the disappearance of the starting material's signal in the ¹⁹F NMR spectrum, providing unambiguous kinetic data. The development of probes that can withstand the temperature and pressure of various reaction conditions is key to the broad application of these techniques. spectroscopyonline.com

| Spectroscopic Technique | Monitored Signal (Starting Material) | Monitored Signal (Product) | Information Gained |

|---|---|---|---|

| ATR-FTIR | C-Br stretch (~550-650 cm⁻¹) | New aromatic C-H bending modes, C-C stretches | Reaction progress, detection of intermediates |

| ¹⁹F NMR | Signal for C5-F | Shifted signal for C5-F due to new C6-substituent | Quantitative conversion, kinetic profile |

| ¹H NMR (Benchtop) | Aromatic proton signals (C4-H, C7-H) | New aromatic proton signals from boronic acid partner | Reaction completion, side-product formation |

High-Throughput Screening Methodologies for Derivatization

High-throughput screening (HTS) allows for the rapid testing of hundreds or thousands of different reaction conditions in parallel, dramatically accelerating the discovery and optimization of chemical reactions. acs.org The derivatization of this compound is an ideal candidate for HTS methodologies, particularly for optimizing cross-coupling reactions or for creating large libraries of related compounds for biological screening. nih.gov

Using 96-well or 384-well microtiter plates, a researcher can systematically vary parameters such as catalysts, ligands, bases, solvents, and temperature. For example, to develop a new library of C6-aminated indoles via Buchwald-Hartwig coupling, one could array this compound in each well and then add a different amine and catalyst/ligand combination to each well. After the reaction period, the plates can be rapidly analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the yield and purity in each well, identifying the optimal conditions in a fraction of the time required for traditional, one-by-one experiments.

This approach is not limited to reaction optimization. It is also a powerful tool for diversity-oriented synthesis, where the goal is to create a wide range of structurally different molecules from a common starting material. rsc.org By coupling this compound with a diverse set of building blocks (e.g., various boronic acids, amines, alkynes), HTS can generate a large chemical library for drug discovery programs. nih.gov

| Well Position | Variable 1: Catalyst (e.g.) | Variable 2: Ligand (e.g.) | Variable 3: Base (e.g.) | Outcome Measured |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Product Yield (%) by LC-MS |

| A2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Product Yield (%) by LC-MS |

| B1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Product Yield (%) by LC-MS |

| B2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Product Yield (%) by LC-MS |

Predictive Modeling and Machine Learning Applications in Indole Research

The fields of computational chemistry and machine learning (ML) are revolutionizing how chemical research is conducted. By training algorithms on vast datasets of known chemical reactions, ML models can predict the outcomes of new, untested reactions with increasing accuracy. nih.govresearchgate.net This predictive power is highly valuable in the context of complex molecules like this compound.

One of the key challenges in indole chemistry is predicting the regioselectivity of reactions, especially C-H functionalization. researchgate.net An ML model can be trained to predict which C-H bond on the indole ring is most likely to react under a given set of conditions. The model would learn from features such as calculated atomic charges, steric hindrance, and the electronic properties of the substituents (F, Br, and N-methyl). For this compound, such a model could predict whether a reaction would occur at C2, C3, C4, or C7, guiding the design of experiments and avoiding costly trial-and-error synthesis.

Beyond regioselectivity, ML models can predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes. figshare.comrsc.org As more data on the reactivity of substituted indoles becomes available, these predictive tools will become indispensable for researchers working with this compound, enabling more efficient and targeted synthesis of desired derivatives.

| Feature Category | Specific Feature Example | Relevance to Prediction |

|---|---|---|

| Electronic Properties | Calculated partial atomic charge (e.g., Gasteiger, CM5) | Identifies electron-rich/deficient sites prone to electrophilic/nucleophilic attack. |

| Steric Properties | Steric hindrance parameter (e.g., buried volume) | Predicts accessibility of a specific C-H bond to catalyst or reagent. |

| Reagent/Catalyst Properties | Ligand cone angle, Hammett parameters of reagent | Models the influence of the reaction components on the outcome. |

| Topological Descriptors | Bond energies, distances between atoms | Provides a quantum mechanical description of the molecule's reactivity. |

Untapped Reactivity and Strategic Functionalization Opportunities for this compound

While the C6-bromo position offers a reliable site for functionalization, the true potential of this compound lies in exploring the untapped reactivity of its other positions. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, open up exciting new avenues for derivatization. chim.itbohrium.com

Strategic C-H Functionalization: The C-H bonds at the C2, C3, C4, and C7 positions are all potential targets for functionalization. nih.gov

C7-Functionalization: This is often challenging due to steric hindrance from the indole nitrogen and the fused ring system. However, the use of specific directing groups attached to the indole nitrogen can steer a metal catalyst to selectively activate the C7-H bond, allowing for arylation, olefination, or alkylation. nih.gov

C4-Functionalization: Similarly, directing groups placed at the C3 position can facilitate selective C-H activation at the C4 position, providing access to a class of derivatives that are difficult to synthesize via classical methods. acs.org

C2/C3-Functionalization: While the C3 position is inherently nucleophilic, selective C2 functionalization in the presence of a free C3 position remains a challenge. Developing catalytic systems that can override the natural reactivity of the indole ring is a key area of research.

Sequential Functionalization: The presence of multiple distinct reactive sites allows for programmed, sequential functionalization. A potential strategy could involve:

A directing-group-assisted C-H functionalization at C7.

A palladium-catalyzed cross-coupling at the C6-bromo position.

Removal of the directing group and subsequent functionalization at the C3 position.

This step-wise approach, leveraging the inherent and installed reactivity of the molecule, would allow for the precise construction of highly complex and polysubstituted indoles that are currently inaccessible. The C5-fluoro substituent would play a crucial electronic role in all these transformations, influencing the regioselectivity and efficiency of each step.

| Position | Reaction Type | Enabling Strategy | Potential Outcome |

|---|---|---|---|

| C7 | C-H Arylation/Olefination | N-P(O)tBu₂ or other removable directing groups | Access to sterically hindered 7-substituted indoles. nih.gov |

| C4 | C-H Alkenylation | C3-carbonyl directing group | Synthesis of C4-functionalized indoles. acs.org |

| C2 | C-H Silylation/Borylation | Development of novel Rhodium or Iridium catalysts | Generation of versatile C2-functionalized building blocks. |

| C6 | Lithiation-Trapping | Halogen-metal exchange (e.g., with n-BuLi) | Introduction of electrophiles like aldehydes, CO₂. |

Conclusion and Outlook

Summary of Key Academic Contributions and Insights

The primary academic contribution of 6-bromo-5-fluoro-1-methyl-1H-indole lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo, fluoro, and methyl groups on the indole (B1671886) scaffold provides chemists with multiple reaction sites and modulates the electronic properties of the ring system, influencing its reactivity and biological interactions.

Research has demonstrated that the 6-bromo-5-fluoro-1H-indole core, which is structurally related to the title compound, serves as a crucial intermediate in the development of various bioactive compounds. For instance, the broader class of 6-bromoindoles are key starting materials for synthesizing inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme whose suppression enhances the sensitivity of pathogenic bacteria to antibiotics. nih.gov This highlights the potential of the 6-bromoindole (B116670) scaffold in creating agents that can combat antibiotic resistance. nih.gov

Furthermore, the N-methylation, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability or to fine-tune the binding affinity of a compound to its biological target. The synthesis of N-methylated indoles, such as 6-bromo-1-methyl-1H-indole, is a well-established process, often involving the use of a base like sodium hydride followed by an alkylating agent such as iodomethane. nih.gov This straightforward modification allows for the systematic exploration of structure-activity relationships.

The presence of both bromine and fluorine atoms is particularly significant. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents at the 6-position. The fluorine atom, on the other hand, can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates.

Remaining Challenges and Knowledge Gaps in this compound Research

Despite its utility as a synthetic intermediate, dedicated research focusing exclusively on the biological activities and physicochemical properties of this compound itself is not extensively documented in publicly available literature. A significant knowledge gap exists regarding its intrinsic biological profile. Most of the available information pertains to its role as a precursor or as part of a larger, more complex molecule.

A primary challenge is the limited number of scalable and environmentally benign synthetic routes specifically for this compound. While general methods for indole synthesis and functionalization exist, optimizing these for this specific substitution pattern to achieve high yields and purity can be a hurdle. openmedicinalchemistryjournal.com The development of more efficient synthetic methodologies would undoubtedly spur further investigation into its properties and applications.

Furthermore, there is a lack of comprehensive data on its ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. Understanding how the unique combination of substituents on the indole ring affects its metabolic fate is crucial for its potential development in any therapeutic context. For instance, while anilines, a common substructure in many drugs, can be metabolized into toxic byproducts, alternative building blocks are being explored to mitigate this risk. umich.edu A thorough evaluation of the metabolic pathways of this compound is therefore warranted.

Prospective Directions for Future Scholarly Investigations

The future for this compound research is promising, with several avenues for scholarly investigation. A key direction will be its application as a "privileged building block" in drug discovery. ethernet.edu.et Its structure could be systematically elaborated to generate libraries of novel compounds for screening against a wide range of biological targets.

Given the established role of indole derivatives as anticancer and antiangiogenic agents, a prospective area of research would be to synthesize and evaluate derivatives of this compound for these activities. researchgate.net The unique electronic nature of the fluorinated and brominated ring system could lead to novel interactions with cancer-related protein targets.

Another promising avenue is the exploration of this compound in the field of materials science. Indole-based molecules have been investigated for their applications in organic electronics, such as in organic solar cells. openmedicinalchemistryjournal.com The specific substitution pattern of this compound could impart desirable photophysical or electronic properties, making it a candidate for the development of new functional materials.

Finally, further research into the synthesis of this and related compounds is crucial. The development of novel, efficient, and scalable synthetic methods, potentially utilizing green chemistry principles, would not only facilitate its use in various research fields but also make it more economically viable for broader applications. openmedicinalchemistryjournal.com This could include the exploration of new catalytic systems or flow chemistry approaches for its production.

Q & A

Basic: What are the standard synthetic routes for 6-bromo-5-fluoro-1-methyl-1H-indole?

The synthesis typically involves sequential halogenation and alkylation steps. A common approach starts with fluorination of the indole core, followed by bromination at the desired position. For example:

- Electrophilic Bromination : Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane can introduce bromine at the 6-position .

- Methylation : The 1-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst) are critical to avoid over-halogenation. CuI-catalyzed coupling in PEG-400:DMF mixtures has been effective for similar indole derivatives .

Key validation : Monitor reaction progress via TLC and confirm purity using column chromatography (e.g., 70:30 ethyl acetate:hexane) .

Basic: How is the compound characterized post-synthesis?

Characterization involves multi-spectral analysis:

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the methyl group (~δ 3.3 ppm) and aromatic protons. Fluorine and bromine substituents deshield adjacent protons, e.g., δ 7.1–7.3 ppm for brominated/fluorinated aromatic protons .

- ¹⁹F NMR : A singlet near δ -114 ppm indicates the fluorine substituent .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 256.12 for C₁₀H₈BrFN) .

- Elemental Analysis : Verify Br and F content via combustion analysis or X-ray fluorescence .

Advanced: How to resolve contradictions in NMR data during characterization?

Contradictions may arise from impurities, solvent effects, or incorrect assignments. Methodological steps:

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the aromatic region .

- Solvent Comparison : Record spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Crystallographic Validation : Cross-validate NMR assignments with X-ray diffraction data (e.g., using SHELXL or OLEX2 for structure refinement) .

Advanced: What crystallographic methods are suitable for determining its structure?

- Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ direct methods (SHELXT) or charge-flipping (SHELXD) for phase determination .

- Refinement : SHELXL refines positional and anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in OLEX2 .

- Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 1 eÅ⁻³) .

Advanced: How to design experiments to study its reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. Monitor Br substitution via LC-MS .

- Buchwald-Hartwig Amination : Test Pd₂(dba)₃/Xantphos with amines to functionalize the indole core. Optimize base (Cs₂CO₃ vs. KOtBu) for yield .

- Kinetic Studies : Use in situ IR or NMR to track reaction rates. Compare activation energies for bromine vs. fluorine substitution .

Advanced: What methodological considerations apply to SAR studies involving this compound?

- Structural Modifications : Systematically vary substituents (e.g., replace Br with Cl or CF₃) to assess electronic effects on bioactivity .

- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins (e.g., kinases) .

- Computational Modeling : Perform DFT calculations (Gaussian09) to correlate substituent effects with binding affinity (e.g., fluorine’s electronegativity vs. hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.